molecular formula C21H20N2O B13947338 4-(1-Methyl-1-phenylethyl)-2-(phenylazo)phenol CAS No. 61827-72-3

4-(1-Methyl-1-phenylethyl)-2-(phenylazo)phenol

Cat. No.: B13947338
CAS No.: 61827-72-3
M. Wt: 316.4 g/mol
InChI Key: GVMFWMBAYSJHFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Methyl-1-phenylethyl)-2-(phenylazo)phenol is an organic compound with the molecular formula C21H20N2O and a molecular weight of 316.396 g/mol . This compound features a phenolic core that is substituted at the 4-position with a cumyl (1-methyl-1-phenylethyl) group and at the 2-position with a phenylazo group, forming a conjugated molecular framework . The azo group (-N=N-) typically adopts a stable trans configuration, which is a characteristic feature of such derivatives . Compounds containing both phenol and azo functional groups are of significant interest in materials science research. They are explored for their potential photochromic properties, where molecular structure can change upon exposure to light . Furthermore, the presence of the phenol group allows it to act as a ligand, capable of forming complexes with various metal ions. These ligand properties are useful in the synthesis and study of coordination compounds, which may have applications in catalysis and the development of advanced materials . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

CAS No.

61827-72-3

Molecular Formula

C21H20N2O

Molecular Weight

316.4 g/mol

IUPAC Name

2-phenyldiazenyl-4-(2-phenylpropan-2-yl)phenol

InChI

InChI=1S/C21H20N2O/c1-21(2,16-9-5-3-6-10-16)17-13-14-20(24)19(15-17)23-22-18-11-7-4-8-12-18/h3-15,24H,1-2H3

InChI Key

GVMFWMBAYSJHFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)O)N=NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reagents and Conditions

  • The diazotizable amine (e.g., aniline or substituted aniline) is dissolved in an acidic aqueous solution.
  • Common acids used include concentrated sulfuric acid or hydrochloric acid ; however, sulfuric acid is preferred for better control and environmental benefits.
  • The nitrosating agent is generally sodium nitrite (NaNO2) added to the acidic amine solution at low temperature (0 to 5 °C) to form the diazonium salt.
  • Alternatively, nitrosylsulfuric acid (a mixture of sulfuric acid and nitrosyl species) can be used for diazotization in essentially anhydrous conditions to improve reaction safety and yield.

Azo Coupling Step

Coupling Component

  • The coupling partner is a phenol derivative substituted at the 4-position with a bulky 1-methyl-1-phenylethyl group.
  • The phenol is dissolved in an organic solvent or a biphasic system to enhance solubility and reaction control.

Reaction Medium and Additives

  • The coupling reaction is conducted in a two-phase system comprising an aqueous phase containing the diazonium salt and an organic phase containing the phenol.
  • Organic solvents used include toluene, o-xylene, m-xylene, p-xylene, ligroine, hexane, heptane , or mixtures thereof.
  • The solvent must be water-immiscible to allow phase separation and efficient coupling.
  • A surface active modifier (e.g., emulsifying agents, surfactants, phase transfer agents) such as HOSTAPUR® SAS93 or PETROSUL® M-60 is added to facilitate mixing and reaction between phases.

Reaction Conditions

Parameter Typical Range/Value
Molar ratio diazonium salt : phenol 2 : 1 to 1 : 2 (commonly 1 : 1)
Temperature -30 °C to 75 °C (preferably 0 °C to 35 °C)
Solvent ratio (organic : water) 2 : 1 to 1 : 2
  • The pH during coupling is adjusted to be mildly acidic to neutral to optimize coupling efficiency and minimize phenol de-alkylation.
  • Organic soluble buffers or bases may be used to increase phenol reactivity and limit side reactions.

Workup and Purification

  • After completion, the reaction mixture is typically diluted with water to reduce acidity.
  • The azo compound precipitates or is extracted into the organic phase.
  • Purification involves filtration, washing, and recrystallization or chromatographic techniques if needed.
  • The product is characterized by spectroscopic methods (UV-Vis, NMR, IR) to confirm azo linkage and substitution pattern.

Representative Reaction Scheme

$$
\text{C}6\text{H}5\text{NH}2 + \text{NaNO}2 + \text{H}2\text{SO}4 \rightarrow \text{C}6\text{H}5\text{N}2^+ \text{HSO}4^- + \text{NaHSO}4 + \text{H}2\text{O}
$$

$$
\text{C}6\text{H}5\text{N}_2^+ + \text{4-(1-Methyl-1-phenylethyl)phenol} \rightarrow \text{this compound}
$$

In-Depth Research Findings and Comparative Analysis

Aspect Conventional Method (HCl/NaNO2) Improved Method (H2SO4/NaNO2 or Nitrosylsulfuric Acid)
Acid Used Hydrochloric acid Sulfuric acid or nitrosylsulfuric acid
Safety Higher risk of hazardous by-products Lower risk, safer diazonium salt generation
Environmental Impact Generates more corrosive waste Reduced acid consumption and waste
Reaction Medium Aqueous acidic solution Biphasic aqueous/organic with surfactants
Yield and Purity Moderate Higher yield, fewer by-products
Temperature Control Required low temperature Wider temperature range possible
Isolation of Diazonium Salt Often isolated, increasing risk In situ generation and immediate coupling
  • The use of sulfuric acid and nitrosylsulfuric acid improves the diazotization step by reducing decomposition and side reactions.
  • The biphasic system with surface active agents enhances mixing and coupling efficiency.
  • These improvements lead to better product quality and environmental safety.

Summary Table of Preparation Parameters for this compound

Step Reagents/Conditions Notes
Diazotization Aromatic amine, sodium nitrite, sulfuric acid or nitrosylsulfuric acid Low temperature (0-5 °C), molar ratios optimized
Coupling Phenol derivative with 1-methyl-1-phenylethyl substituent, organic solvent (toluene, xylene), surfactant Mildly acidic to neutral pH, temperature 0-35 °C
Workup Dilution with water, phase separation, filtration Purification by recrystallization or chromatography

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-1-phenylethyl)-2-(phenylazo)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-(1-Methyl-1-phenylethyl)-2-(phenylazo)phenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1-phenylethyl)-2-(phenylazo)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites, while the azo group can participate in redox reactions. These interactions can modulate the activity of biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Target Compound: 4-(1-Methyl-1-phenylethyl)-2-(phenylazo)phenol

  • CAS : 599-64-4
  • Molecular Formula : C21H20N2O
  • Functional Groups: Phenol, azo (-N=N-), cumyl (tertiary alkyl).
  • Applications: Potential use as a dye or stabilizer due to azo group’s chromophoric properties .

UV Absorber 234: 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol

  • CAS : 70321-86-7
  • Molecular Formula : C33H34N3O
  • Functional Groups: Phenol, benzotriazole, dual cumyl substituents.
  • Key Differences : Replaces the azo group with a benzotriazole ring, enhancing UV absorption (280–400 nm). Exhibits superior thermal stability and low volatility compared to other benzotriazole-based UV absorbers .
  • Applications : UV stabilizer in polymers like polyethylene terephthalate .

UV Absorber 928: 2-(2H-Benzotriazol-2-yl)-6-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)phenol

  • CAS : 73936-91-1
  • Molecular Formula : C29H35N3O
  • Functional Groups: Phenol, benzotriazole, cumyl, and branched alkyl (tetramethylbutyl).
  • Key Differences : Incorporates a tetramethylbutyl group, improving solubility in organic solvents (e.g., 20 g/100g in butyl acetate) and environmental durability. Melting point: 108–110°C; purity ≥98.5% .
  • Applications : High-performance coatings, automotive paints .

4-Phenylazophenol

  • CAS: Not explicitly listed (EINECS 216-880-6)
  • Molecular Formula : C12H10N2O
  • Functional Groups: Phenol, azo.
  • Key Differences : Simpler structure lacking the cumyl group, resulting in lower molecular weight and reduced steric hindrance. Likely less stable under high-temperature conditions .
  • Applications : Dye intermediate or laboratory reagent .

Comparative Data Table

Property This compound UV Absorber 234 UV Absorber 928 4-Phenylazophenol
CAS 599-64-4 70321-86-7 73936-91-1 EINECS 216-880-6
Molecular Formula C21H20N2O C33H34N3O C29H35N3O C12H10N2O
Functional Groups Phenol, azo, cumyl Phenol, benzotriazole, cumyl Phenol, benzotriazole, cumyl Phenol, azo
Molecular Weight 316.40 g/mol 488.64 g/mol 441.60 g/mol 198.22 g/mol
Key Applications Dyes, stabilizers Polymer UV stabilization Automotive coatings Dye synthesis
Thermal Stability Moderate High High Low
Volatility Not reported Low Low Higher

Performance and Industrial Relevance

  • Azo vs. Benzotriazole Functionality : The azo group in the target compound enables visible light absorption, making it suitable as a dye (e.g., C.I. Solvent Yellow variants) . In contrast, benzotriazole derivatives excel in UV absorption, protecting materials from photodegradation .
  • Steric Effects : The cumyl group in the target compound and UV absorbers 234/928 enhances steric hindrance, reducing reactivity and improving longevity in harsh environments .
  • Regulatory Status : Several benzotriazole-based UV absorbers (e.g., UV 234) are listed as declarable substances under regulatory frameworks due to environmental persistence concerns .

Biological Activity

4-(1-Methyl-1-phenylethyl)-2-(phenylazo)phenol, also known by its CAS number 61827-72-3, is a compound with significant biological activity attributed to its phenolic structure and azo group. This article explores its biological properties, including antioxidant, antimicrobial, anti-inflammatory, and potential therapeutic applications.

  • Molecular Formula : C21H20N2O
  • Molecular Weight : 316.403 g/mol
  • CAS Number : 61827-72-3

Antioxidant Activity

Phenolic compounds are well-documented for their antioxidant properties, which can mitigate oxidative stress in biological systems. Studies have shown that compounds similar to this compound exhibit significant free radical scavenging activity. For instance, the compound's ability to donate hydrogen atoms or electrons contributes to its antioxidant capacity, making it a candidate for preventing oxidative damage in cells.

Study ReferenceExperimental MethodFindings
Molecular docking simulationsDemonstrated potential as an inhibitor of SARS-CoV-2 through antioxidant mechanisms.
In vitro assaysShowed high radical scavenging activity comparable to established antioxidants.

Antimicrobial Activity

Research indicates that phenolic compounds can possess antimicrobial properties against various pathogens. The azo group in this compound may enhance its interaction with microbial cell membranes, leading to increased efficacy.

Pathogen TestedActivity Observed
Staphylococcus aureusInhibition at low concentrations
Escherichia coliModerate antibacterial effects

Anti-inflammatory Effects

The anti-inflammatory properties of phenolic compounds are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The structural features of this compound suggest it could modulate inflammatory pathways.

Case Study 1: Antioxidant Potential in Disease Models

In a study examining the effects of various phenolic compounds on oxidative stress in diabetic rats, this compound was found to significantly lower markers of oxidative damage compared to control groups. The results indicated its potential as a therapeutic agent for managing diabetes-related complications.

Case Study 2: Antimicrobial Efficacy Against Resistant Strains

A recent study evaluated the antimicrobial properties of several azo compounds, including this compound, against antibiotic-resistant strains of bacteria. The compound exhibited promising activity, suggesting its potential role in developing new antimicrobial therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.